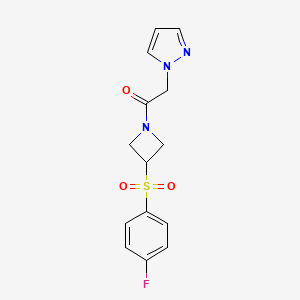
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as PF-06282999, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders.
Mechanism of Action
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a small molecule inhibitor that targets a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit BTK activity in vitro and in vivo. Additionally, this compound has been shown to inhibit the proliferation and survival of B-cells in vitro and in vivo. Furthermore, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is its specificity for BTK. By targeting a specific enzyme, this compound has the potential to minimize off-target effects and reduce toxicity. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, one of the limitations of this compound is its relatively low potency compared to other BTK inhibitors. Furthermore, the long-term safety and efficacy of this compound have not been fully evaluated.
Future Directions
There are several future directions for the development of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone. One direction is to optimize the synthesis method to improve the potency and pharmacokinetic properties of the compound. Another direction is to evaluate the long-term safety and efficacy of this compound in preclinical and clinical studies. Furthermore, this compound could be evaluated in combination with other therapies to enhance its therapeutic benefits. Finally, this compound could be investigated for its potential use in the treatment of other diseases such as multiple sclerosis and systemic lupus erythematosus.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development. However, its relatively low potency and unknown long-term safety and efficacy are limitations that need to be addressed. Further research is needed to optimize the synthesis method, evaluate the long-term safety and efficacy, and investigate its potential use in combination with other therapies and in the treatment of other diseases.
Synthesis Methods
The synthesis method for 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves several steps. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminomethylazetidine dihydrochloride to form 3-((4-fluorophenyl)sulfonyl)azetidine. The second step involves the reaction of 3-((4-fluorophenyl)sulfonyl)azetidine with 1H-pyrazole-1-carboxylic acid to form this compound.
Scientific Research Applications
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been extensively studied for its potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation. Furthermore, this compound has been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis.
properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c15-11-2-4-12(5-3-11)22(20,21)13-8-17(9-13)14(19)10-18-7-1-6-16-18/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTABFAUWAUUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

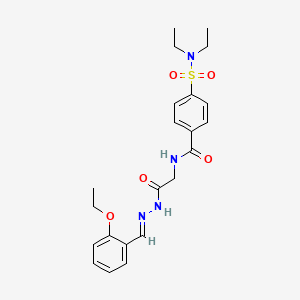
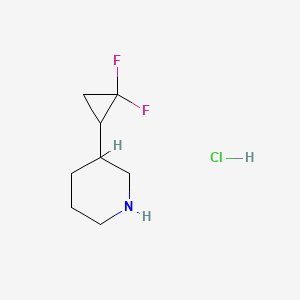
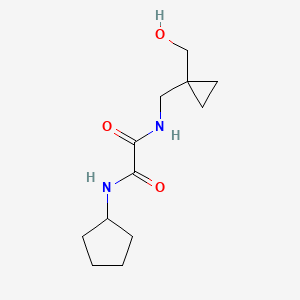


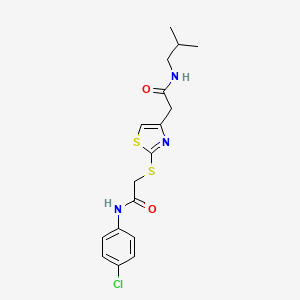


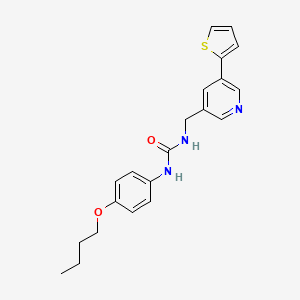
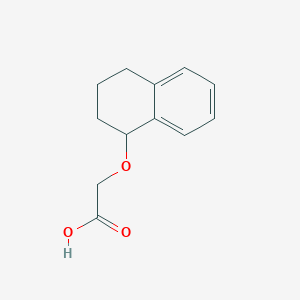
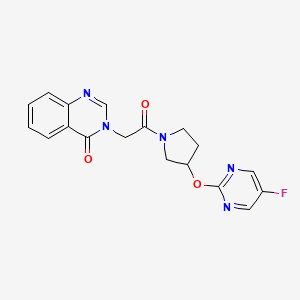
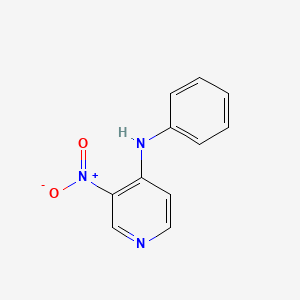
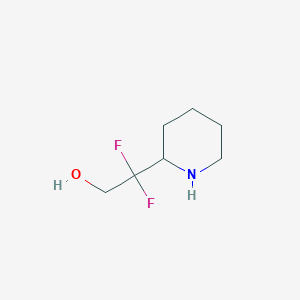
![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)